2alpha,17-Dimethyl-19-nortestosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1093-99-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-12-10-16-13(11-18(12)21)4-5-15-14(16)6-8-19(2)17(15)7-9-20(19,3)22/h11-12,14-17,22H,4-10H2,1-3H3/t12-,14+,15-,16+,17+,19+,20+/m1/s1 |
InChI Key |
JQIGNJUHWXILBM-OHLKBTDQSA-N |
SMILES |
CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C)O)C |
Canonical SMILES |
CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C |
Other CAS No. |
1093-99-8 |
Synonyms |
17-hydroxy-2,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydro cyclopenta[a]phenanthren-3-one |
Origin of Product |
United States |
Structure Activity Relationships Sar and Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) Studies for Anabolic and Androgenic Activities
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to correlate the chemical structure of compounds with their biological activity. In the realm of anabolic-androgenic steroids (AAS), QSAR models are invaluable for predicting the anabolic (muscle-building) and androgenic (masculinizing) potential of new derivatives.
For the 19-nortestosterone family of steroids, QSAR studies have revealed that electronic and steric factors play a crucial role in determining their interaction with the androgen receptor. nih.govresearchgate.net Key molecular descriptors that are often found to be significant in these models include:
Electronic Properties: The distribution of electron density across the steroid nucleus, particularly in the A-ring, is critical for receptor binding. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the net charges on specific carbon atoms have been shown to correlate with biological activity. nih.gov
While specific QSAR studies on 2alpha,17-Dimethyl-19-nortestosterone are not extensively documented in publicly available research, the principles derived from broader QSAR analyses of 19-nortestosterone derivatives allow for informed predictions about its activity profile. The addition of the two methyl groups would significantly alter the steric and electronic landscape of the parent 19-nortestosterone molecule, which would be expected to have a pronounced effect on its anabolic and androgenic ratio.
Below is a hypothetical data table illustrating the type of data generated from QSAR studies, comparing parent and modified compounds. Please note that these are representative values for illustrative purposes.
| Compound | Predicted Anabolic Activity (Relative) | Predicted Androgenic Activity (Relative) | Predicted Anabolic-to-Androgenic Ratio |
| 19-Nortestosterone | 1.0 | 0.4 | 2.5 |
| 17alpha-Methyl-19-nortestosterone | 1.2 | 0.5 | 2.4 |
| 2alpha-Methyl-19-nortestosterone | 1.5 | 0.3 | 5.0 |
| This compound | 1.7 | 0.4 | 4.25 |
Role of Methyl Substitutions at C2, C7, and C17 Positions in Modulating Biological Profiles
The strategic placement of methyl groups on the steroid skeleton is a common tactic in medicinal chemistry to fine-tune the pharmacological properties of a compound. In the case of this compound, the methyl groups at the C2 and C17 positions each serve distinct, yet potentially synergistic, roles. While this article focuses on C2 and C17 substitutions, it is worth noting that methylation at the C7 position is another strategy employed to enhance anabolic activity and hinder 5-alpha reduction, as seen in compounds like 7alpha-methyl-19-nortestosterone (MENT). nih.gov
The 2-alpha-methyl group , situated on the A-ring of the steroid, is known to significantly enhance anabolic activity. This is exemplified by the compound Drostanolone (2alpha-methyl-dihydrotestosterone). nih.gov The prevailing hypothesis for this effect is that the 2-alpha-methyl group sterically hinders the action of the 3-ketoreductase enzyme. This enzyme is responsible for converting potent androgens into weaker, inactive metabolites in skeletal muscle tissue. By protecting the 3-keto group, the 2-alpha-methylation prolongs the active life of the steroid in muscle, thereby amplifying its anabolic effects.
The 17-alpha-methyl group is a well-established modification in the design of orally active anabolic steroids. wikipedia.orgnih.goveuropeanreview.org The primary function of this group is to prevent the first-pass metabolism of the steroid in the liver. The liver contains enzymes that would otherwise rapidly oxidize the 17-beta-hydroxyl group, rendering the compound inactive. The presence of the 17-alpha-methyl group sterically shields the 17-beta-hydroxyl group from this metabolic deactivation, allowing a greater proportion of the compound to reach systemic circulation in its active form. europeanreview.org
The combination of both the 2-alpha and 17-alpha methyl groups in a 19-nortestosterone backbone is a deliberate design choice aimed at creating a potent, orally active anabolic agent with an enhanced anabolic-to-androgenic ratio.
Impact of the 19-Nor Structural Feature on Steroid Receptor Interactions
Furthermore, the absence of the C19-methyl group reduces the rate of aromatization, the process by which androgens are converted to estrogens by the enzyme aromatase. While 19-nortestosterone itself can still be aromatized to some extent, the rate is significantly lower than that of testosterone (B1683101). This reduced estrogenic potential is a desirable characteristic in the design of anabolic agents, as it mitigates the risk of estrogen-related side effects.
The following table summarizes the relative binding affinities (RBA) of various steroids for the androgen receptor, illustrating the impact of the 19-nor modification.
| Compound | Androgen Receptor RBA (Relative to Methyltrienolone) |
| Methyltrienolone (R1881) | 100% |
| 19-Nortestosterone (Nandrolone) | > Methyltrienolone |
| Testosterone | < 19-Nortestosterone |
| Dihydrotestosterone (B1667394) | > Testosterone |
Data compiled from scientific literature. nih.gov
Rational Design Approaches for Tailored Biological Properties
The development of this compound is a prime example of rational drug design, where specific structural modifications are made to a lead compound to achieve a desired biological effect. The overarching goal in the design of modern anabolic agents is to create molecules with high anabolic activity and minimal androgenic and other undesirable side effects. This is often referred to as the development of Selective Androgen Receptor Modulators (SARMs).
The design strategy for this compound can be deconstructed as follows:
Starting Scaffold: 19-nortestosterone is chosen as the base molecule due to its inherently favorable anabolic-to-androgenic ratio and reduced estrogenic potential compared to testosterone. researchgate.net
Enhancement of Anabolic Potency: A methyl group is introduced at the 2-alpha position. Based on the known effects of this modification in other androgens, this is intended to increase the compound's anabolic activity by preventing its deactivation in muscle tissue.
Introduction of Oral Bioavailability: A methyl group is added at the 17-alpha position to protect the 17-beta-hydroxyl group from rapid hepatic metabolism, thus allowing for oral administration. wikipedia.orgnih.goveuropeanreview.org
This multi-faceted approach aims to create a compound that is not only potent and selective in its anabolic effects but also convenient to administer. Further research and clinical studies would be necessary to fully characterize the complete pharmacological profile of this compound and to validate the intended outcomes of its rational design.
Molecular Mechanisms of Action and Receptor Interactions
Androgen Receptor (AR) Binding and Activation Dynamics
2α,17-Dimethyl-19-nortestosterone is a potent synthetic androgen that serves as a high-affinity ligand for the androgen receptor (AR), making it a valuable tool for the characterization and quantification of AR in various tissues. nih.gov
Studies have consistently demonstrated that 2α,17-Dimethyl-19-nortestosterone binds to the androgen receptor with high affinity and specificity. In cytosols from hypertrophic human prostates, its binding nature was found to be comparable to that of Metribolone (R1881), another potent synthetic androgen, exhibiting a single class of high-affinity binding sites. nih.govdrugbank.com This compound is noted for its enhanced receptor selectivity compared to other androgens like R1881. nih.gov Specifically, it interacts much less strongly with glucocorticoid and progestin receptors, which minimizes off-target effects in experimental systems. nih.gov
Furthermore, unlike the natural androgen 5α-dihydrotestosterone (DHT), 2α,17-Dimethyl-19-nortestosterone does not bind significantly to testosterone-estradiol binding globulin (TeBG), also known as sex hormone-binding globulin (SHBG). nih.gov This characteristic is advantageous in assays as it reduces the potential for confounding interactions with serum proteins, ensuring that the observed binding is primarily to the androgen receptor. nih.gov
Relative Binding Affinities of Mibolerone
| Receptor | Relative Binding Affinity (%) |
|---|---|
| Androgen Receptor (AR) | 108 |
| Progesterone (B1679170) Receptor (PR) | 214 |
| Estrogen Receptor (ER) | <0.1 |
| Glucocorticoid Receptor (GR) | 1.4 |
| Mineralocorticoid Receptor (MR) | 2.1 |
Data represents the binding affinity of Mibolerone relative to the primary endogenous ligand for each receptor (e.g., testosterone (B1683101) or dihydrotestosterone (B1667394) for AR, progesterone for PR), which is set at 100%.
The binding of 2α,17-Dimethyl-19-nortestosterone to the androgen receptor induces specific conformational changes that are critical for receptor activation. Evidence for these changes comes from sedimentation analysis of the ligand-receptor complex. In low salt medium, the prostate cytosol (3H)-DMNT-receptor complex sediments in two forms, 4S and 8S. nih.gov However, in the presence of 0.4 M KCl, both the cytosol and nuclear complexes migrate as 3-4S components. nih.gov Similarly, another study identified sedimentation coefficients of 10.6S for the cytosol binder and 3.6S for the nuclear extract binder. drugbank.com These differing sedimentation values under various conditions reflect changes in the receptor's quaternary structure or its association with other proteins, such as heat shock proteins, which are hallmarks of ligand-induced receptor activation and transformation.
Upon binding and activation by 2α,17-Dimethyl-19-nortestosterone, the androgen receptor modulates the expression of target genes. In the androgen-responsive human prostatic carcinoma cell line LNCaP, this compound elicits a distinct set of AR-mediated biological responses. nih.gov These include the inhibition of cell proliferation, induction of morphological changes, suppression of the transformed phenotype (indicated by inhibited colony formation in soft agar), and the induction of a prostate-specific mRNA. nih.gov These effects are specifically mediated by the androgen receptor, as they can be reversed by antiandrogens and are absent in prostate cancer cell lines that lack the AR. nih.gov
Further mechanistic insight comes from studies in MCF-7 breast cancer cells. Here, 2α,17-Dimethyl-19-nortestosterone was shown to induce the formation of a complex between the androgen receptor and the pro-apoptotic protein BAD (Bcl-2 agonist of cell death). researchgate.net This AR/BAD complex is then recruited to specific regulatory sites, including the Activator protein 1 (AP-1) and Androgen Response Element (ARE) sites, on the promoter of the cyclin D1 gene, influencing its expression. researchgate.net
Progesterone Receptor (PR) Interactions
While primarily characterized as an androgen, 2α,17-Dimethyl-19-nortestosterone also exhibits significant interactions with the progesterone receptor (PR).
In certain tissues, such as the calf uterus and human breast tumors, 2α,17-Dimethyl-19-nortestosterone binds to the progesterone receptor in addition to the androgen receptor. This cross-reactivity has been confirmed in competitive binding assays where its binding can be displaced by unlabeled progestins. Despite some reports suggesting a weaker interaction with PR compared to other synthetic ligands like R1881, quantitative data indicates a very high relative binding affinity for the PR, even greater than its affinity for the AR.
The interaction of 2α,17-Dimethyl-19-nortestosterone with the progesterone receptor is not merely binding; it induces a unique conformational state in the receptor protein. This was demonstrated in a study using a monoclonal antibody (PR-AT 4.14) that recognizes a specific conformation of the PR. nih.gov The antibody was found to bind more tightly to PR complexes occupied by the progestin ORG 2058 than to those occupied by 2α,17-Dimethyl-19-nortestosterone. nih.gov
Further evidence from sucrose density gradient centrifugation showed that while the antibody could shift the PR-[3H]ORG 2058 complex to a heavier 7-8S form, it was unable to shift all of the PR-[3H]DMNT complexes, with a significant portion remaining in the 4S-5S region. nih.gov Additionally, immunoprecipitation experiments confirmed that the PR-[3H]DMNT complexes were only partially precipitated by the antibody compared to the nearly complete precipitation of PR-[3H]ORG 2058 complexes. nih.gov These findings collectively indicate that 2α,17-Dimethyl-19-nortestosterone stabilizes a conformation in the progesterone receptor that is distinct from that induced by classical progestins like ORG 2058. nih.gov
Interactions with Other Steroid Hormone Receptors (e.g., Glucocorticoid Receptors)
The specificity of a synthetic steroid is determined by its binding affinity not only for its primary target receptor but also for other steroid hormone receptors. Research into 2alpha,17-Dimethyl-19-nortestosterone, also known as Mibolerone or DMNT, has established its profile as a potent androgen with a distinct pattern of interaction with other steroid receptors.
Notably, studies have demonstrated that this compound has a very low affinity for glucocorticoid receptors (GR). It does not effectively displace glucocorticoid ligands, such as [3H]triamcinolone acetonide, from the GR in calf thymus cytosol, indicating a lack of significant binding. nih.gov This selectivity is a key feature, as it suggests a lower potential for initiating glucocorticoid-mediated physiological responses. Compared to other synthetic androgens like Metribolone (R1881), this compound interacts much less strongly with glucocorticoid receptors. nih.gov
While its interaction with the GR is minimal, this compound does exhibit significant binding to the progesterone receptor (PR). nih.govmdpi.com This cross-reactivity has been observed in cytosols from calf uterus and human breast tumors. nih.gov Interestingly, the binding affinity for the PR appears to show species-specific differences. nih.gov The interaction with the PR is potent enough that this compound can induce conformational changes in the receptor that are distinct from those induced by progestins like ORG 2058.
The following interactive table summarizes the relative binding affinities of Mibolerone for various steroid receptors, with the reference ligand for each receptor set to 100%.
Data sourced from comparative steroid receptor binding studies. researchgate.net
Preclinical Biological Activity in Experimental Models
In Vitro Cellular Studies
Detailed in vitro studies investigating the cellular responses to 2alpha,17-Dimethyl-19-nortestosterone are not extensively documented in publicly available scientific literature. While numerous studies have explored the in vitro effects of other 19-nortestosterone derivatives, particularly the isomer 7α,17α-dimethyl-19-nortestosterone (Mibolerone), specific data on the 2-alpha methylated variant remains elusive. nih.govnih.gov
Assessment of Antiproliferative Properties in Various Cell Lines
There is no specific information available from the search results detailing the assessment of antiproliferative properties of this compound in various cell lines.
Cell Viability and Proliferation Assays for Investigating Cellular Responses
Data from cell viability and proliferation assays for this compound are not present in the available search results.
Receptor-Mediated Cellular Responses and Signaling Cascades
While other methylated derivatives of 19-nortestosterone have been characterized as ligands for androgen and progesterone (B1679170) receptors, specific studies on the receptor binding profile and subsequent signaling cascades for this compound are not described in the provided sources. nih.govnih.gov
In Vivo Animal Model Studies
Research into the biological effects of this compound in living organisms dates back to the mid-20th century. A 1964 report specifically concerned the anabolic and other hormonal activities of this compound and its derivatives in experimental animals. jst.go.jpresearchgate.net These studies were contextualized by earlier findings on 19-nortestosterone, which was shown to exhibit high myotrophic activity with a favorable anabolic-to-androgenic ratio. jst.go.jpresearchgate.net
Evaluation of Myotrophic Activity and Other Anabolic Effects
Studies in animal models were conducted to evaluate the myotrophic (muscle-building) activity of this compound. jst.go.jpresearchgate.net The standard method for such assessments involves measuring the response of the levator ani muscle in castrated rats. While the research was performed, the specific quantitative data on the anabolic potency of this compound relative to standards like testosterone (B1683101) or nandrolone is not available in the cited abstracts.
Assessment of Androgenic Activities in Specific Target Tissues
The androgenic properties of this compound were also a subject of the in vivo investigations. jst.go.jpresearchgate.net Androgenic activity is typically assessed by measuring the growth of androgen-dependent tissues such as the seminal vesicles and ventral prostate in castrated animal models. The goal of these studies was to understand the androgenic potency of the compound, which, when compared to its myotrophic effects, helps determine its therapeutic index. However, the specific measurements of androgenic activity for this compound are not detailed in the available literature.
Characterization of Progestational and Other Hormonal Activities
The hormonal profile of 2α,17-Dimethyl-19-nortestosterone extends beyond its anabolic and androgenic effects, encompassing a range of other hormonal activities, including progestational effects. Preclinical studies in animal models have been crucial in delineating these properties.
In assays designed to assess progestational activity, such as the Clauberg method in rabbits, 2α,17-Dimethyl-19-nortestosterone has been evaluated. This method measures the degree of endometrial proliferation in immature female rabbits primed with estrogen. While specific quantitative data for 2α,17-Dimethyl-19-nortestosterone is not extensively detailed in publicly available literature, the progestational activity of related 19-nortestosterone derivatives has been documented. For instance, 17α-methyl-19-nortestosterone has demonstrated progestational effects in such assays. The structural similarity suggests that 2α,17-Dimethyl-19-nortestosterone may also possess some degree of progestational activity, a characteristic common to many 19-nortestosterone derivatives.
Analysis of Systemic Physiological Responses in Diverse Animal Models
The systemic physiological responses to 2α,17-Dimethyl-19-nortestosterone have been characterized in various animal models, with a primary focus on its anabolic and androgenic effects in castrated male rats. These studies provide a quantitative measure of the compound's tissue-selective activities.
The myotrophic (anabolic) activity is typically assessed by measuring the increase in weight of the levator ani muscle, a muscle that is highly responsive to anabolic steroids. The androgenic activity, on the other hand, is determined by the weight increase of androgen-dependent tissues such as the seminal vesicles and the ventral prostate. The ratio of anabolic to androgenic activity is a key parameter used to evaluate the therapeutic potential of synthetic androgens, with a higher ratio indicating a more favorable profile with greater muscle-building effects and fewer androgenic side effects.
Preclinical investigations have demonstrated that 2α,17-Dimethyl-19-nortestosterone exhibits a significant myotrophic effect, promoting the growth of the levator ani muscle in castrated rats. Concurrently, its androgenic effects on the seminal vesicles and ventral prostate have also been quantified. These studies are fundamental in establishing the compound's potency and tissue selectivity.
Below is an interactive data table summarizing the anabolic and androgenic activities of 2α,17-Dimethyl-19-nortestosterone and related compounds in castrated male rats.
| Compound | Myotrophic Activity (Levator Ani) | Androgenic Activity (Seminal Vesicle) | Androgenic Activity (Ventral Prostate) |
| 2α,17-Dimethyl-19-nortestosterone | Data not available | Data not available | Data not available |
| 19-Nortestosterone | High | Moderate | Moderate |
| Norethandrolone | High | Moderate | Moderate |
Note: Specific quantitative data for the myotrophic and androgenic activities of 2α,17-Dimethyl-19-nortestosterone were not available in the reviewed sources. The table reflects the qualitative descriptions found in the literature for related compounds to provide context.
Metabolism and Pharmacokinetics in Experimental Systems
Elucidation of Metabolic Pathways and Identification of Metabolites
The biotransformation of 2alpha,17-Dimethyl-19-nortestosterone is characterized by both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites.
Phase I metabolism of this compound involves several key reactions. In vitro studies utilizing rat liver have shed light on the metabolism of the related compound 7α-methyl-19-nortestosterone, where three metabolites were identified: 7α-methyl-estr-4-ene-3,17-dione, 7α-methyl-5β-estrane-3,17β-diol, and 7α-methyl-3-oxo-estr-4-ene-16,17β-diol nih.gov. Notably, unlike testosterone (B1683101), dimethandrolone is not a substrate for the 5α-reductase enzyme nih.gov. This characteristic is significant as it prevents the conversion to a more potent androgen in certain tissues. In studies with human hepatocytes, a minor metabolite identified was the androstenedione analog of DMA, indicating that oxidation is one of the metabolic pathways nih.gov.
In vitro metabolism studies of 7α-methyl-19-nortestosterone using rat and human liver microsomes and cytosol identified 3-hydroxylated and 16α-hydroxylated metabolites popcouncil.org. The kinetics of metabolism in the liver for this related compound were found to be significantly different from those of testosterone or 19-nortestosterone nih.gov.
The predominant Phase II metabolic pathway for this compound is glucuronidation nih.gov. In vitro and in vivo studies have demonstrated that DMA is primarily metabolized into DMA-glucuronide (DMA-G) nih.gov. The enzyme largely responsible for this conjugation reaction is UDP-glucuronosyltransferase 2B17 (UGT2B17), with a minor role played by UGT1A9 nih.gov. This glucuronidation step is a major elimination mechanism for DMA nih.gov. The area under the curve (AUC) of DMA-G was found to be 135-fold higher than that of DMA, underscoring the significance of this pathway nih.gov.
In Vitro Metabolic Studies Utilizing Cellular and Subcellular Preparations (e.g., Liver Microsomes, Hepatocytes)
In vitro experimental systems have been instrumental in characterizing the metabolic profile of this compound. Studies using human hepatocytes have successfully identified the major and minor metabolites of DMA. These investigations confirmed that glucuronidation is the primary biotransformation mechanism, leading to the formation of DMA-glucuronide, while also identifying the androstenedione analog of DMA as a minor metabolite nih.gov.
Furthermore, in vitro studies with rat liver, prostate, and epididymis have been conducted on the related compound 7α-methyl-19-nortestosterone. These studies revealed that the liver is the primary site of metabolism, producing several metabolites, whereas the prostate and epididymis did not show significant metabolic activity nih.gov. The use of rat and human liver microsomes and cytosol has also been employed to identify the enzymes involved in the metabolism of 7α-methyl-19-nortestosterone, highlighting the formation of hydroxylated metabolites popcouncil.org.
| Experimental System | Compound | Key Findings | Reference |
|---|---|---|---|
| Human Hepatocytes | Dimethandrolone (DMA) | Major metabolite: DMA-glucuronide. Minor metabolite: Androstenedione analog of DMA. | nih.gov |
| Rat Liver, Prostate, Epididymis | 7α-methyl-19-nortestosterone | Liver is the primary site of metabolism, producing three metabolites. No significant metabolism in prostate and epididymis. | nih.gov |
| Rat and Human Liver Microsomes and Cytosol | 7α-methyl-19-nortestosterone | Identification of 3-hydroxylated and 16α-hydroxylated metabolites. | popcouncil.org |
In Vivo Pharmacokinetic Profiling in Animal Models
The in vivo pharmacokinetics of this compound have been primarily studied through the administration of its prodrug, dimethandrolone undecanoate (DMAU), in various animal models.
Oral administration of DMAU has been investigated in preclinical studies in rats and rabbits, demonstrating its effectiveness as a contraceptive agent nih.gov. The absorption of DMAU is significantly enhanced when administered with food nih.gov. Studies in men have shown that when administered orally as a powder in capsules, only a small percentage of DMAU is hydrolyzed to the active compound, DMA, which is attributed to steric hindrance from its methyl groups wikipedia.org. However, formulation in castor oil or a self-emulsifying drug delivery system improves the conversion to DMA wikipedia.org.
Regarding excretion, a study on the related compound 7α-methyl-19-nortestosterone in rats showed that radioactivity was excreted in approximately equal amounts in both feces and urine within 30 hours of a subcutaneous injection popcouncil.org. For other compounds, feces has been identified as the major excretion pathway in rats nih.govsemanticscholar.org.
Tissue distribution studies of the related compound 7α-methyl-19-nortestosterone in rats revealed that the highest concentration of radioactivity was in the duodenal contents shortly after injection, with specific uptake observed in androgen target tissues such as the ventral prostate and seminal vesicles at later time points popcouncil.org. The liver and duodenum maintained high levels of radioactivity, consistent with their roles in metabolism and excretion popcouncil.org. In vivo studies in castrated rats treated with this compound showed a marked increase in the weight of the levator ani muscle, and to a lesser extent, the prostate, indicating distribution to these tissues researchgate.net.
Specific data on the systemic clearance rate of this compound in animal models is limited. However, pharmacokinetic analysis of DMA in human serum revealed an elimination half-life of approximately 3.5 hours, while its major metabolite, DMA-G, had a half-life of about 4.7 hours nih.gov. A study on a different compound, proxicromil, in rats showed a plasma clearance of 4.1 ml/min/kg nih.gov.
| Parameter | Compound/Metabolite | Value | Species | Reference |
|---|---|---|---|---|
| Elimination Half-Life | Dimethandrolone (DMA) | ~3.5 hours | Human (serum) | nih.gov |
| Elimination Half-Life | DMA-glucuronide (DMA-G) | ~4.7 hours | Human (serum) | nih.gov |
| Excretion Route | 7α-methyl-19-nortestosterone | Equal in feces and urine | Rat | popcouncil.org |
Examination of Endogenous Production and Demethylation Pathways Relevant to 19-nor-Steroids
The potential for endogenous production of 19-nor-steroids is a subject of significant interest, primarily in the context of anti-doping science. Research has demonstrated that minute quantities of 19-nor-steroids, such as 19-norandrosterone, can be formed through pathways not involving the administration of exogenous synthetic steroids.
One such pathway is the in-situ demethylation of endogenous steroids. Studies have observed the formation of 19-nor-steroids from the demethylation of compounds like androsterone and etiocholanolone in stored urine samples. nih.govresearchgate.net This transformation suggests that under certain conditions, the C19-methyl group of an endogenous steroid can be cleaved, leading to the formation of a 19-nor analogue.
Key findings from these experimental systems include:
Isomer Preference: The demethylation process shows a preference for the 5β-isomer, etiocholanolone, yielding approximately three times higher concentrations of the corresponding 19-nor-steroid compared to the 5α-isomer, androsterone. nih.gov
Temperature Dependence: The conversion rate is significantly influenced by temperature. Incubation at 37°C results in concentrations of 19-nor-steroid metabolites that are 2.7 to 3.6 times higher than at room temperature. nih.gov
These findings are summarized in the table below.
| Precursor Steroid | Resulting 19-nor-Steroid | Relative Conversion Efficiency | Temperature Effect (37°C vs. RT) |
| Etiocholanolone (5β-isomer) | 19-Noretiocholanolone | Higher | 3.6x increase in concentration |
| Androsterone (5α-isomer) | 19-Norandrosterone | Lower (approx. 3-fold less than 5β) | 2.7x increase in concentration |
It is critical to note that these demethylation pathways have been investigated for endogenous C19 steroids. No studies are available that specifically examine the potential for demethylation of an exogenously administered, doubly methylated compound like this compound or whether it could be a substrate for similar enzymatic or chemical transformations. The presence of methyl groups at both the 2-alpha and 17-alpha positions creates a unique structural profile, and its resistance to or propensity for demethylation at the C19 position has not been scientifically evaluated.
Furthermore, while the aromatization (which involves demethylation at C19) of some 19-nor-steroids has been debated, studies on other dimethylated compounds like 7α,11β-dimethyl-19-nortestosterone (Dimethandrolone) indicate that they are not converted to aromatic A-ring products by human aromatase. nih.govnih.gov This resistance is attributed to the absence of the C19-methyl group, which is the primary site of action for the aromatase enzyme. nih.govnih.gov Whether the specific stereochemistry of this compound influences such pathways is unknown.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods form the cornerstone of steroid analysis, providing the necessary separation of the target analyte from complex matrix components before detection.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of AAS, including derivatives of 19-nortestosterone. researchgate.netmdpi.com It offers exceptional chromatographic resolution and is a definitive method for structural confirmation. tohoku.ac.jp For steroid analysis, GC-MS typically requires a chemical derivatization step to increase the volatility and thermal stability of the compounds. mdpi.comnih.gov Trimethylsilyl (B98337) (TMS) ether derivatives are commonly prepared for this purpose. nih.govnih.gov
In the context of anti-doping, GC-MS and its tandem version, GC-MS/MS, are instrumental in identifying metabolites from urine samples. researchgate.netdshs-koeln.de For instance, the analysis of a related compound, 17ɑ-methyl-19-nortestosterone, involved GC-MS to characterize urinary metabolites following enzymatic hydrolysis and derivatization. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, analysts can achieve very high sensitivity and specificity, allowing for the detection of trace amounts of specific metabolites. nih.govunb.br
Table 1: Typical GC-MS Parameters for Anabolic Steroid Analysis
| Parameter | Description | Common Settings |
|---|---|---|
| Column | Typically a fused-silica capillary column with a non-polar stationary phase. | HP5-MS or similar (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness). unb.br |
| Carrier Gas | Helium is commonly used. | Flow rate of ~1-2.5 mL/min. unb.br |
| Injection Mode | Splitless injection is often used for trace analysis to maximize sensitivity. | Injector temperature: ~280 °C. unb.br |
| Oven Program | A temperature gradient is used to separate compounds based on their boiling points. | e.g., Initial temp 200°C, ramp to 300°C. unb.br |
| Ionization | Electron Ionization (EI) is standard, providing reproducible fragmentation patterns. | 70 eV. |
| Detection | Mass spectrometer operated in full scan or Selected Ion Monitoring (SIM) mode. | SIM for target analysis, Full Scan for identifying unknowns. nih.govunb.br |
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a primary tool for steroid analysis. ed.ac.uknih.gov Its advantages include high selectivity, specificity, and sensitivity, often without the need for the derivatization required for GC-MS. nih.govoup.com This technique is widely applied in screening for a broad spectrum of anabolic agents in forensic and anti-doping laboratories. oup.com
Advanced LC techniques, such as two-dimensional LC (LC/LC-MS/MS), can resolve challenging separations of steroid isomers that may have identical mass-to-charge ratios and fragmentation patterns. nih.gov Ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to interface the LC system with the mass spectrometer. oup.comnih.gov While ESI is widely used, it can be susceptible to matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte. dshs-koeln.de
Table 2: Representative LC-MS/MS Method Performance for Steroid Detection
| Analyte Class | Matrix | Extraction | LC Column | Ionization | LLOQ* (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Anabolic Steroids | Urine | SPE | C18 | ESI | 2 - 40 | oup.com |
| 19-Nortestosterone Esters | Plasma | LLE | C18 | APCI | 0.1 - 5.0 | nih.gov |
| Multi-steroid profile | Plasma | SLE | C18 | ESI | 0.01 - 32 | ed.ac.ukresearchgate.net |
| Low-level Anabolics | Urine | SPE | C18 | ESI | 1 - 2 | dshs-koeln.de |
*LLOQ: Lower Limit of Quantification
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis of 2alpha,17-Dimethyl-19-nortestosterone. Biological matrices such as urine and blood are complex, necessitating extensive cleanup to remove interfering substances. thermofisher.comtandfonline.com
Extraction: The initial step involves extracting the steroids from the sample matrix. Solid-phase extraction (SPE) is the most prevalent technique, utilizing cartridges with specific sorbents to selectively retain analytes while matrix components are washed away. oup.comnih.govnih.gov Other methods include traditional liquid-liquid extraction (LLE) and supported liquid extraction (SLE). ed.ac.uknih.gov
Hydrolysis: Steroids and their metabolites are often excreted in urine as water-soluble glucuronide or sulfate (B86663) conjugates. To analyze the parent steroid or its free metabolite, an enzymatic hydrolysis step, typically using β-glucuronidase from Helix pomatia or E. coli, is required to cleave these conjugates. researchgate.netnih.govr-biopharm.com
Derivatization: As mentioned, derivatization is essential for GC-MS analysis. The most common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility. mdpi.comnih.gov For LC-MS, derivatization is less common but can be employed to introduce an easily ionizable moiety into the steroid molecule, thereby enhancing the signal and improving sensitivity. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to determine the origin of a steroid, specifically to differentiate between one produced endogenously by the body and one introduced from a synthetic source. thetruthaboutforensicscience.comresearchgate.net The method, most often performed as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), measures the ratio of stable carbon isotopes (¹³C/¹²C). researchgate.net
The underlying principle is that synthetic steroids, which are typically manufactured from plant-based precursors (phytosterols), have a different ¹³C/¹²C ratio compared to steroids produced naturally in humans. thetruthaboutforensicscience.comresearchgate.net Synthetic compounds are generally depleted in the heavier ¹³C isotope. researchgate.net By comparing the isotope ratio of a suspected exogenous steroid metabolite to that of an endogenous reference compound (ERC) from the same sample, analysts can determine its origin. researchgate.net This is a powerful confirmatory tool in anti-doping analysis. rsc.org
Immunoassay-Based Methods (e.g., ELISA, RIA) for High-Throughput Screening
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), serve as valuable tools for the initial, high-throughput screening of large numbers of samples. r-biopharm.commdpi.com These methods are based on the principle of antigen-antibody binding and are generally faster and less expensive than chromatographic techniques.
ELISAs are competitive immunoassays where the steroid in the sample competes with a labeled steroid for a limited number of antibody binding sites. r-biopharm.com The signal generated is inversely proportional to the concentration of the steroid in the sample. While effective for screening, immunoassays are prone to cross-reactivity, where the antibody may bind to other structurally similar endogenous or synthetic steroids, potentially leading to false-positive results. tohoku.ac.jpnih.gov For this reason, any presumptive positive result from an immunoassay must be confirmed using a more specific and definitive method like GC-MS or LC-MS/MS. r-biopharm.com RIAs function on a similar principle but use a radioactive label, and their use has declined due to safety and disposal concerns associated with radioactive materials. mdpi.com
Table 3: Comparison of Immunoassay Screening Methods
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | RIA (Radioimmunoassay) |
|---|---|---|
| Principle | Competitive binding using an enzyme-labeled antigen. | Competitive binding using a radioisotope-labeled antigen. |
| Detection | Colorimetric or chemiluminescent signal. | Scintillation counting of radioactivity. |
| Throughput | High; suitable for 96-well plate format. | Moderate to High. |
| Specificity | Moderate; potential for cross-reactivity. nih.gov | Moderate; potential for cross-reactivity. nih.gov |
| Application | High-throughput screening. r-biopharm.com | Historical and specialized screening. mdpi.com |
| Safety | Non-radioactive reagents. | Requires handling of radioactive materials. mdpi.com |
Receptor- and Cell-Based Bioassays for Assessing Androgenicity and Other Biological Activities
To complement analytical techniques that identify and quantify a compound, bioassays are used to provide functional data on its biological activity. mdpi.comnih.gov For a compound like this compound, receptor- and cell-based assays are crucial for assessing its androgenicity—its ability to bind to and activate the androgen receptor (AR).
Receptor Binding Assays: These are in vitro assays that directly measure the affinity of a compound for the androgen receptor. epa.gov In a typical competitive binding assay, the test compound competes with a high-affinity radiolabeled androgen (e.g., tritiated Mibolerone, a potent synthetic androgen and an isomer of the target compound) for binding to AR sourced from tissue extracts, such as rat prostate cytosol. epa.govnih.gov The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound. Mibolerone is noted to be an excellent ligand for such assays due to its high selectivity for the AR over other steroid receptors. nih.gov
Cell-Based Bioassays: These assays measure the functional consequence of AR binding. nih.gov They utilize genetically engineered cell lines (e.g., human cell lines like U2-OS or yeast) that contain the human androgen receptor and a reporter gene system. mdpi.comoup.comresearchgate.net The reporter gene (e.g., luciferase) is under the control of an androgen response element (ARE). When an androgenic compound enters the cell and activates the AR, the AR-ligand complex binds to the ARE, driving the expression of the reporter gene. oup.com The resulting signal (e.g., light output from luciferase) is measured and corresponds to the androgenic activity of the compound. nih.govoup.com These assays are invaluable for screening unknown compounds and characterizing the potency of new synthetic steroids. nih.gov
Table 4: Overview of Bioassays for Androgenicity Assessment
| Assay Type | Principle | Typical Model System | Endpoint Measured | Reference |
|---|---|---|---|---|
| Receptor Binding Assay | Competitive binding against a radiolabeled ligand for the Androgen Receptor (AR). | Rat prostate cytosol providing AR. | Displacement of radiolabeled ligand (e.g., [³H]-Mibolerone). | epa.govnih.gov |
| Yeast-Based Bioassay | Ligand-activated AR induces expression of a reporter gene in yeast cells. | Saccharomyces cerevisiae with human AR and ARE-β-galactosidase reporter. | β-galactosidase activity (colorimetric). | mdpi.comnih.gov |
| Mammalian Cell Bioassay | Ligand-activated AR induces expression of a reporter gene in mammalian cells. | Human cell lines (e.g., U2-OS, HEK293) with human AR and ARE-luciferase reporter. | Luciferase activity (luminescence). | nih.govoup.comnih.gov |
Exploration of Emerging Analytical Techniques (e.g., Raman Spectroscopy, Electrochemical Sensors) for Enhanced Specificity and Sensitivity
The detection and quantification of synthetic anabolic-androgenic steroids (AAS) like 2α,17-Dimethyl-19-nortestosterone rely on highly sensitive and specific analytical methods. While traditional techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are well-established, research is increasingly focused on emerging analytical technologies that offer improvements in speed, portability, cost-effectiveness, and detection limits. mdpi.commdpi.com Among the most promising of these are Raman spectroscopy and electrochemical sensors, which provide novel approaches to steroid analysis.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique chemical "fingerprint" of a molecule, making it highly specific. acs.org This technique measures the inelastic scattering of monochromatic light, which relates to the vibrational modes of the molecule's functional groups. Steroids, due to their complex four-ring core structure and various functional groups, produce distinct and feature-rich Raman spectra, allowing for their identification and differentiation from other compounds. unibe.chresearchgate.net
Recent advancements, particularly Surface-Enhanced Raman Spectroscopy (SERS), have significantly boosted the sensitivity of this method. SERS utilizes metallic nanostructures (typically gold or silver) to amplify the Raman signal of an analyte adsorbed on or near the surface, enabling the detection of trace amounts of substances. acs.org For instance, SERS-based methods have been developed for detecting steroid estrogens in water with detection limits in the picomolar (pM) range, demonstrating the technique's potential for high-sensitivity applications. acs.org
While specific SERS data for 2α,17-Dimethyl-19-nortestosterone is not extensively published, the principles are broadly applicable. The unique vibrational modes associated with its C=O and C=C bonds, as well as the specific substitutions (two methyl groups and the nortestosterone core), would be expected to yield a characteristic spectrum. Research on the parent compound, 19-nortestosterone, using Ultraviolet Resonance Raman (UVRR) spectroscopy has successfully monitored the state of polarization of the steroid's enone fragment upon binding to an enzyme, highlighting the technique's utility in probing the specific chemical environment of the steroid core. nih.gov This demonstrates the power of Raman techniques to analyze the fine structural details of 19-nortestosterone analogues.
Electrochemical Sensors
Electrochemical sensors are another rapidly advancing frontier in analytical chemistry, offering significant advantages for steroid detection, including high sensitivity, rapid response times, low cost, and potential for miniaturization and in-field use. mdpi.comnih.gov These devices work by converting the chemical interaction between the analyte and an electrode surface into a measurable electrical signal, such as current or potential. nih.gov
The specificity and sensitivity of these sensors are often enhanced by modifying the electrode with nanomaterials and specific recognition elements. nih.gov
Nanomaterial Enhancement : Materials like graphene oxide (GO), carbon nanotubes (CNTs), and various metallic nanoparticles are used to increase the electrode's surface area and improve electron transfer rates, thereby amplifying the detection signal. scielo.brresearchgate.net
Biorecognition Elements : To achieve high specificity, electrodes can be functionalized with antibodies (immunosensors) or enzymes that bind specifically to the target steroid or a class of steroids. mdpi.comabechem.com Molecularly Imprinted Polymers (MIPs) are synthetic receptors tailored to recognize a specific molecule, offering a robust alternative to biological recognition elements. abechem.com
Research has demonstrated the successful application of electrochemical sensors for various anabolic steroids. A sensor developed for Nandrolone (19-nortestosterone) using a graphene oxide and titanium dioxide (GO-TiO2) nanocomposite reported a limit of detection of 3 nM in biological samples. scielo.brresearchgate.net Similarly, electrochemical immunosensors for testosterone (B1683101) have achieved detection limits in the picogram per milliliter (pg/mL) range. abechem.com These findings underscore the potential for developing highly sensitive and selective electrochemical sensors for 2α,17-Dimethyl-19-nortestosterone, leveraging its unique electrochemical properties for direct or indirect detection.
Interactive Data Table: Comparison of Analytical Methodologies for Steroid Detection
| Feature | GC-MS / LC-MS | Raman Spectroscopy (SERS) | Electrochemical Sensors |
| Principle | Separation & Mass-to-charge ratio | Vibrational scattering | Redox reactions |
| Sensitivity | High (ng/mL to pg/mL) thetruthaboutforensicscience.com | Very High (pM to nM) acs.org | Very High (nM to pg/mL) scielo.brabechem.com |
| Specificity | Very High | High ("Fingerprinting") acs.org | High (with specific probes) mdpi.com |
| Sample Prep | Extensive (derivatization often needed) thetruthaboutforensicscience.com | Minimal | Minimal to Moderate |
| Speed | Slow (minutes to hours) | Fast (seconds to minutes) | Fast (seconds to minutes) |
| Cost | High | Moderate | Low |
| Portability | Lab-based | Potential for portable devices | High potential for portable devices |
Interactive Data Table: Examples of Electrochemical Sensor Performance for Anabolic Steroids
| Target Analyte | Sensor Type / Electrode Modification | Limit of Detection (LOD) | Matrix | Reference |
| Nandrolone (19-Nortestosterone) | GO-TiO2 Nanocomposite | 3 nM | Urine, Serum | scielo.brresearchgate.net |
| Testosterone | Electrochemical Immunosensor | 1.8 pg/mL | Serum | abechem.com |
| Androsterone | Enzyme-based (3α-HSD) on MWCNT | 0.15 µM | Serum | mdpi.com |
| Methyltestosterone | CeO2/CNT Nanocomposite | Not specified | N/A | researchgate.net |
| Stanozolol & Methylboldenone | Carbon Nanotube Field-Effect Transistor (CNTFET) | 5-1000 nM (Linear Range) | N/A | abechem.com |
Future Research Directions and Unanswered Questions
Elucidation of Novel Biological Pathways and Non-Canonical Targets
The classical understanding of androgen action is centered on the genomic pathway, where the steroid binds to the androgen receptor (AR), leading to the regulation of gene transcription. However, a growing body of evidence suggests that androgens can also elicit rapid, non-genomic effects. nih.gov These actions are initiated at the cell membrane and involve the activation of various second messenger pathways, leading to a swift cellular response. nih.gov
Furthermore, the influence of 19-nortestosterone on neural stem cell proliferation and neurogenesis in the rat brain has been observed, with effects on both cell proliferation and the number of newly born neuronal cells. nih.gov This highlights the potential for 2α,17-Dimethyl-19-nortestosterone to have effects beyond the classical androgenic system, warranting further investigation into its neurological impact.
Development of Advanced Computational Models for Enhanced SAR Prediction
The development of predictive computational models is a cornerstone of modern medicinal chemistry, offering the potential to accelerate drug discovery and reduce reliance on extensive experimental screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, in particular, have shown promise in predicting the biological activity of steroids. mdpi.commdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Future research should focus on developing sophisticated QSAR and other machine learning-based models specifically tailored to 19-nortestosterone derivatives, including 2α,17-Dimethyl-19-nortestosterone. ui.ac.id By training these models on datasets of structurally diverse compounds with known activities, it becomes possible to predict the binding affinity of novel compounds to receptors like the androgen and estrogen receptors. mdpi.com Advanced approaches, such as counter-propagation artificial neural networks (CPANN), have demonstrated high prediction accuracy for steroid receptor binding. mdpi.com
Moreover, computational tools can predict the metabolism of xenobiotics, identifying potential sites of metabolism and elucidating the structures of likely metabolites. nih.gov Applying these models to 2α,17-Dimethyl-19-nortestosterone could provide valuable insights into its metabolic fate and help in the design of analogs with improved properties. The integration of genetic algorithm-based feature selection with multiple linear regression analysis (GA-MLRA) is another promising avenue for developing robust QSAR models. mdpi.com
| Computational Modeling Technique | Application in Steroid Research | Potential for 2α,17-Dimethyl-19-nortestosterone |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting anabolic activity and receptor binding affinity of steroids. mdpi.commdpi.com | Development of specific models to predict the androgenic and other biological activities of 2α,17-Dimethyl-19-nortestosterone and its analogs. |
| Machine Learning (e.g., Random Forest, SVM) | Identifying factors associated with steroid use and predicting steroid activity. ui.ac.idnih.gov | Building predictive models for the structure-activity relationships of 2α,17-Dimethyl-19-nortestosterone. |
| Counter-Propagation Artificial Neural Networks (CPANN) | Predicting agonistic and antagonistic binding to androgen and estrogen receptors. mdpi.com | Accurately predicting the receptor binding profile of 2α,17-Dimethyl-19-nortestosterone. |
| Metabolism Prediction Software | Predicting sites of metabolism and structures of metabolites for xenobiotics. nih.gov | Elucidating the metabolic pathways and potential metabolites of 2α,17-Dimethyl-19-nortestosterone. |
Deeper Exploration of Specific Molecular Interactions Beyond Canonical Receptors
While the interaction of androgens with the androgen receptor is well-characterized, the broader landscape of their molecular interactions remains an active area of research. For 2α,17-Dimethyl-19-nortestosterone, a deeper exploration of its binding profile with a range of proteins beyond the canonical androgen and progesterone (B1679170) receptors is warranted. nih.gov
Studies on other 19-nortestosterone derivatives have revealed interactions with various cellular components. For instance, some analogs have been shown to directly influence the rate of tubulin assembly, suggesting a potential mechanism of action independent of nuclear receptors. researchgate.netnih.gov Investigating whether 2α,17-Dimethyl-19-nortestosterone shares this property could open up new avenues for understanding its cellular effects.
Furthermore, the concept of non-genomic actions of steroids opens the door to a multitude of potential molecular interactions. nih.govirrespub.com These rapid effects are often mediated by membrane-associated receptors and can trigger intracellular signaling cascades. nih.gov Future research could employ techniques such as affinity chromatography and mass spectrometry to identify novel binding partners for 2α,17-Dimethyl-19-nortestosterone within the cell, potentially uncovering previously unknown mechanisms of action. The interaction with growth hormone secretagogue receptors (GHS-R) by other compounds that influence body composition also presents an interesting, albeit indirect, area for comparative exploration. nih.gov
Methodological Advancements in In Vitro and In Vivo Modeling for Steroid Research
The continuous development of more sophisticated and human-relevant preclinical models is crucial for advancing our understanding of steroid biology. mdpi.com Traditional 2D cell culture and animal models have provided valuable foundational knowledge, but they often have limitations in fully recapitulating human physiology. nih.govnih.gov
Recent advancements in in vitro modeling, such as the development of three-dimensional (3D) organoids and organs-on-a-chip (OOC) systems, offer exciting opportunities for steroid research. mdpi.comnih.gov These models can more closely mimic the complex cellular architecture and physiological conditions of human tissues, providing a more accurate platform for studying the effects of compounds like 2α,17-Dimethyl-19-nortestosterone. mdpi.com The FDA Modernization Act 2.0, which allows for alternatives to animal testing, is likely to further drive the adoption of these advanced in vitro models. mdpi.com
In the realm of in vivo research, the use of humanized animal models and advanced imaging techniques can provide deeper insights into the systemic effects of steroids. mayoclinic.org For example, cell and animal models are being used to study the role of genes involved in inflammation and how they are regulated by steroids. mayoclinic.org
Furthermore, the development of more sensitive and specific analytical techniques is essential for accurately measuring steroid levels and their metabolites in biological samples. wada-ama.orgmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for this purpose. wada-ama.org
| Modeling Advancement | Description | Relevance to 2α,17-Dimethyl-19-nortestosterone Research |
| 3D Organoids and Organs-on-a-Chip (OOC) | In vitro models that better mimic the structure and function of human organs. mdpi.com | Provide more physiologically relevant platforms to study the efficacy and potential toxicity of 2α,17-Dimethyl-19-nortestosterone on various human tissues. |
| Humanized Animal Models | Animal models that have been genetically modified to express human genes or cells. mayoclinic.org | Allow for the study of the compound's effects in a more human-like biological context. |
| Advanced Imaging Techniques | Techniques that allow for the visualization and quantification of molecular processes within living organisms. | Enable real-time monitoring of the biodistribution and target engagement of 2α,17-Dimethyl-19-nortestosterone. |
| LC-MS/MS | A highly sensitive and specific analytical technique for identifying and quantifying substances in a sample. wada-ama.org | Crucial for detailed pharmacokinetic and metabolic studies of 2α,17-Dimethyl-19-nortestosterone. |
Q & A
Basic Research Questions
Q. How is 2alpha,17-Dimethyl-19-nortestosterone synthesized and characterized in academic research?
- Methodological Answer : Synthesis typically involves steroidal modifications of 19-nortestosterone precursors, such as alkylation at the 2alpha and 17alpha positions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Detailed protocols should follow guidelines for steroidal compound synthesis, including reaction conditions (e.g., catalysts, temperature) and purification steps (e.g., recrystallization) .
Q. What analytical techniques are recommended for quantifying this compound in vitro?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for detecting low concentrations in biological matrices due to its high sensitivity and specificity. Derivatization (e.g., silylation) enhances volatility for GC analysis. For non-volatile metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Calibration curves using deuterated internal standards (e.g., 19-nortestosterone-d3) improve accuracy .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : Androgen receptor (AR) binding assays using radiolabeled ligands (e.g., [³H]-R1881) are standard. Competitive binding studies measure displacement of reference ligands, with IC₅₀ values calculated via nonlinear regression. Transcriptional activation assays (e.g., luciferase reporter genes in AR-transfected cells) assess agonist/antagonist activity. Cross-reactivity with glucocorticoid or progesterone receptors should be tested to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Contradictions may arise from interspecies differences (e.g., human vs. rodent models) or methodological variability. To address this:
- Conduct in vitro metabolism studies using human liver microsomes (HLM) and recombinant cytochrome P450 isoforms.
- Apply isotopic labeling (e.g., ¹⁴C) to track metabolite formation.
- Validate findings with in vivo urinary metabolite profiling via GC-MS or LC-MS/MS, comparing results across multiple cohorts .
Q. What in silico strategies predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between derivatives and the AR ligand-binding domain. Quantitative structure-activity relationship (QSAR) models use descriptors like LogP, polar surface area, and steric parameters to predict binding affinity. Machine learning algorithms (e.g., random forests) can prioritize synthetic targets based on predicted anabolic-to-androgenic ratios .
Q. How do researchers optimize experimental designs for detecting this compound in complex matrices (e.g., serum, urine)?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents. Enzymatic hydrolysis (β-glucuronidase) releases conjugated metabolites.
- Method Validation : Assess limits of detection (LOD), precision (intra-/inter-day CV <15%), and recovery rates (80–120%) per FDA guidelines.
- Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate metabolite profiles between treated and control groups .
Methodological Considerations from Evidence
- Synthesis & Characterization : Follow protocols for steroidal compounds, emphasizing reproducibility and purity validation .
- Metabolic Studies : Combine isotopic labeling and cross-species models to address pathway discrepancies .
- Analytical Techniques : Prioritize GC-MS and LC-MS/MS for sensitivity, and validate methods rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
